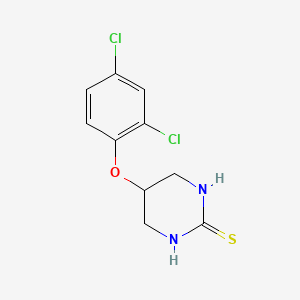
2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- is a heterocyclic compound that features a pyrimidine ring with a thione group and a dichlorophenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This reaction forms the intermediate 5-(2,4-dichlorophenoxy)methyl-1,3,4-thiadiazol-2-amine, which is then cyclized to form the desired pyrimidinethione compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit enzymes involved in essential biological pathways.
Disrupting Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis.
Inducing Oxidative Stress: It may induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Comparison with Similar Compounds
Similar Compounds
5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole: Shares the dichlorophenoxy group but has a different heterocyclic core.
2-(2,4-Dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol: Contains a similar dichlorophenoxy group but with a different substitution pattern.
Uniqueness
2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- is unique due to its combination of a pyrimidine ring with a thione group and a dichlorophenoxy substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
676167-21-8 |
|---|---|
Molecular Formula |
C10H10Cl2N2OS |
Molecular Weight |
277.17 g/mol |
IUPAC Name |
5-(2,4-dichlorophenoxy)-1,3-diazinane-2-thione |
InChI |
InChI=1S/C10H10Cl2N2OS/c11-6-1-2-9(8(12)3-6)15-7-4-13-10(16)14-5-7/h1-3,7H,4-5H2,(H2,13,14,16) |
InChI Key |
CQIWXUUFHBXATK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC(=S)N1)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)
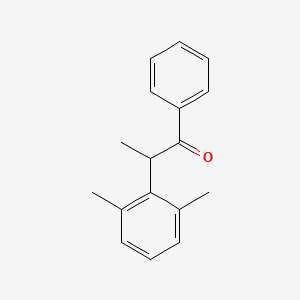
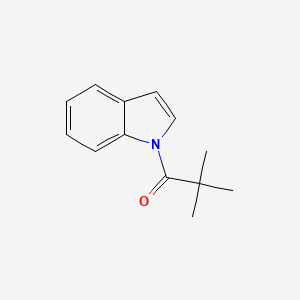
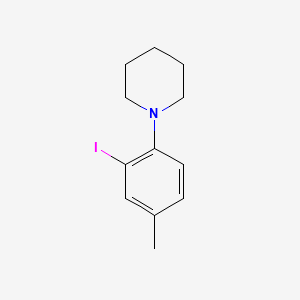
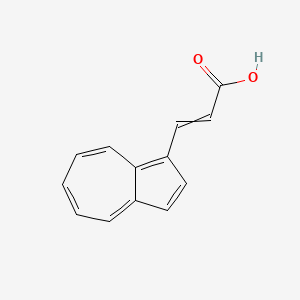


![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
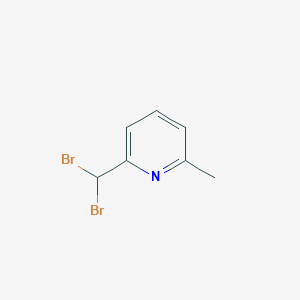
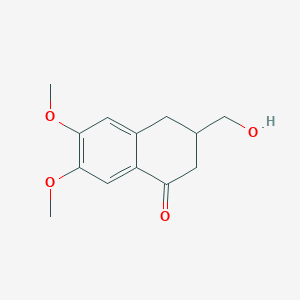
![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
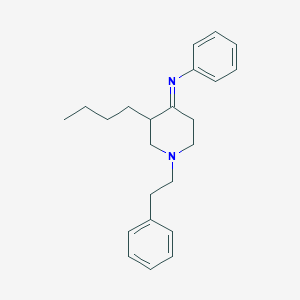
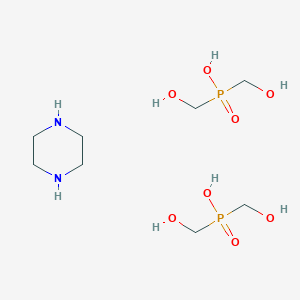
![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)
